An In-Depth Technical Guide to the Synthesis of 6-Hydroxy-5-nitronicotinonitrile
An In-Depth Technical Guide to the Synthesis of 6-Hydroxy-5-nitronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Hydroxy-5-nitronicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature and patents. This document is intended to serve as a technical resource, offering not only a step-by-step methodology but also the scientific rationale behind the chosen reactions and procedures.
Introduction: The Significance of Substituted Nicotinonitriles
Substituted nicotinonitrile scaffolds are prevalent in a wide array of biologically active molecules. The presence of hydroxyl, nitro, and cyano functionalities on the pyridine ring of 6-Hydroxy-5-nitronicotinonitrile offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitro and cyano groups, combined with the electron-donating potential of the hydroxyl group, creates a unique electronic landscape that can be exploited for targeted drug design.
A Multi-Step Synthetic Approach
A direct, one-pot synthesis of 6-Hydroxy-5-nitronicotinonitrile is not prominently described in the current literature. Therefore, a multi-step approach is proposed, commencing from readily available starting materials. This synthetic strategy is designed to be logical, with each step building upon established and reliable chemical transformations.
Caption: Proposed multi-step synthesis workflow for 6-Hydroxy-5-nitronicotinonitrile.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine
The initial phase of the synthesis focuses on the preparation of the crucial intermediate, 2-chloro-5-nitropyridine. This intermediate will then undergo cyanation and subsequent hydrolysis to yield the target molecule.
Step 1 & 2: Nitration of 2-Aminopyridine and Subsequent Hydrolysis
The synthesis commences with the nitration of a readily available starting material, 2-aminopyridine. The amino group directs the electrophilic nitration to the 5-position of the pyridine ring. Following nitration, the resulting 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine via a diazotization-hydrolysis reaction. A one-pot synthesis method for 2-hydroxy-5-nitropyridine from 2-aminopyridine has been reported, which streamlines this process.[1]
Reaction Mechanism:
Caption: Reaction mechanism for the nitration and hydrolysis of 2-aminopyridine.
Experimental Protocol (Adapted from[1][2]):
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To a cooled solution of concentrated sulfuric acid, slowly add 2-aminopyridine while maintaining the temperature below 10 °C.
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After complete dissolution, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, keeping the temperature below 30 °C.
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The reaction mixture is then warmed and stirred until the reaction is complete (monitored by TLC).
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The reaction is quenched by pouring it onto ice, and the pH is adjusted to precipitate the 2-amino-5-nitropyridine.
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The isolated 2-amino-5-nitropyridine is then subjected to diazotization with sodium nitrite in an acidic aqueous solution, followed by heating to facilitate hydrolysis to 2-hydroxy-5-nitropyridine.
Step 3: Chlorination of 2-Hydroxy-5-nitropyridine
The hydroxyl group of 2-hydroxy-5-nitropyridine is then converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution reaction. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3][4]
Experimental Protocol (Adapted from[4]):
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A mixture of 2-hydroxy-5-nitropyridine, a suitable solvent (if necessary), and a chlorinating agent (e.g., phosphorus oxychloride) is heated under reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess chlorinating agent is carefully quenched, and the product, 2-chloro-5-nitropyridine, is isolated and purified.
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-5-nitropyridine
| Step | Starting Material | Reagents | Key Conditions | Product |
| 1 & 2 | 2-Aminopyridine | 1. HNO₃, H₂SO₄2. NaNO₂, H₂O | 1. Controlled low temperature2. Diazotization and heating | 2-Hydroxy-5-nitropyridine |
| 3 | 2-Hydroxy-5-nitropyridine | POCl₃ or PCl₅ | Reflux | 2-Chloro-5-nitropyridine |
Part 2: Introduction of the Cyano Group and Final Hydrolysis
The second phase of the synthesis involves the introduction of the nitrile functionality and the final conversion to the target molecule.
Step 4: Cyanation of 2-Chloro-5-nitropyridine
The introduction of the cyano group at the 3-position of the pyridine ring is a critical and challenging step. Several methods can be considered for this transformation:
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Nucleophilic Aromatic Substitution with Copper(I) Cyanide: This is a classic method for the cyanation of aryl halides. The reaction of 2-chloro-5-nitropyridine with CuCN in a high-boiling polar aprotic solvent like DMF or NMP is a viable approach. The presence of the electron-withdrawing nitro group should activate the chloro group towards nucleophilic substitution.
-
Reissert-Henze Reaction: This reaction involves the treatment of a pyridine derivative with an acid chloride and a cyanide source (e.g., KCN or TMSCN) to form an N-acyl-1,2-dihydropyridine-2-carbonitrile intermediate, which can then be rearomatized. While typically used to introduce a cyano group at the 2-position, variations of this reaction could potentially be adapted.[5] A one-pot conversion of pyridines to 2-cyanopyridines has been reported, which could serve as a methodological basis.[2]
The choice of method will depend on substrate reactivity and desired yield. For this guide, we will focus on the more direct nucleophilic substitution with copper(I) cyanide.
Experimental Protocol (Conceptual):
-
A mixture of 2-chloro-5-nitropyridine, copper(I) cyanide, and a suitable high-boiling solvent (e.g., DMF) is heated under an inert atmosphere.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled and worked up to isolate the 6-chloro-5-nitronicotinonitrile. Purification may require column chromatography.
Step 5: Selective Hydrolysis of 6-Chloro-5-nitronicotinonitrile
The final step is the selective hydrolysis of the chloro group at the 6-position to a hydroxyl group without affecting the nitrile functionality. This requires carefully controlled reaction conditions. Basic hydrolysis with a mild base or acid-catalyzed hydrolysis under controlled temperature and time could be explored. The use of a nitrilase enzyme could also be a highly selective method for this transformation, as demonstrated in the hydrolysis of other chloronicotinonitriles.[6]
Experimental Protocol (Conceptual):
-
6-chloro-5-nitronicotinonitrile is dissolved in a suitable solvent.
-
A hydrolyzing agent (e.g., a dilute aqueous base or acid) is added, and the reaction is maintained at a controlled temperature.
-
The reaction is carefully monitored to ensure selective hydrolysis of the chloro group.
-
Upon completion, the reaction is neutralized, and the final product, 6-Hydroxy-5-nitronicotinonitrile, is isolated and purified.
Data Presentation and Characterization
The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NO₂, -C≡N).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
Safety Considerations
-
Nitrating agents are strong oxidizers and highly corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Cyanide salts are highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn. A cyanide antidote kit should be readily available.
-
Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with caution in a dry environment.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 6-Hydroxy-5-nitronicotinonitrile presents a challenging yet achievable goal for medicinal chemists. The proposed multi-step pathway, based on well-established reactions, provides a solid framework for its preparation. Careful optimization of each step, particularly the cyanation and selective hydrolysis, will be crucial for achieving a good overall yield. The successful synthesis of this versatile intermediate will undoubtedly open up new avenues for the development of novel and potent therapeutic agents.
References
- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
- Caldwell, W. T., & Kornfeld, E. C. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
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PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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- Suzhou Laikeshide Pharmaceutical Co Ltd. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
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Alfa Chemical Co., Ltd. (2020). 6-Hydroxynicotinonitrile CAS No.: 95891-30-8. [Link]
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Wang, Y., et al. (2021). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology, 87(15), e00635-21. [Link]
- Syngenta Limited. (2001). Process for the preparation of 2-cyanopyridines. WO2001017970A1.
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Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o833. [Link]
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de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991-1999. [Link]
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Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Request PDF. [Link]
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de Souza, J. M., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]
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O'Brien, C. J., & Tellez, J. L. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2834-2863. [Link]
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Wikipedia. (n.d.). Reissert reaction. [Link]
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Al-Zaydi, K. M. (2010). Studies of Functionally Substituted Enamines: A New, One-Step Method for the Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives. Molecules, 15(4), 2238-2255. [Link]
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